4-{4-[(3,4-Dimethylphenyl)sulfonyl]piperazin-1-yl}-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
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Overview
Description
4-{4-[(3,4-Dimethylphenyl)sulfonyl]piperazin-1-yl}-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of sulfonyl, piperazine, and tetrahydrobenzothieno pyrimidine moieties, making it a versatile candidate for research in medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(3,4-Dimethylphenyl)sulfonyl]piperazin-1-yl}-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of boron reagents with halogenated precursors under palladium catalysis, providing mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing waste and environmental impact. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(3,4-Dimethylphenyl)sulfonyl]piperazin-1-yl}-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
4-{4-[(3,4-Dimethylphenyl)sulfonyl]piperazin-1-yl}-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a neuroprotective and anti-inflammatory agent.
Medicine: Explored for its antiviral, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-{4-[(3,4-Dimethylphenyl)sulfonyl]piperazin-1-yl}-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with molecular targets and pathways within cells. For instance, it may inhibit specific enzymes or receptors, leading to changes in cellular signaling and function. The compound’s sulfonyl and piperazine groups are key to its binding affinity and specificity, allowing it to modulate biological processes effectively.
Comparison with Similar Compounds
Similar Compounds
Triazole-Pyrimidine Hybrids: These compounds share structural similarities and exhibit neuroprotective and anti-inflammatory properties.
Cyclopentyl-Pyridopyrimidines: Known for their kinase inhibitory activity and potential anticancer effects.
Imidazole Derivatives: Display a broad range of biological activities, including antimicrobial and anti-inflammatory effects.
Uniqueness
4-{4-[(3,4-Dimethylphenyl)sulfonyl]piperazin-1-yl}-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C23H28N4O2S2 |
---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
4-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C23H28N4O2S2/c1-15-8-9-18(14-16(15)2)31(28,29)27-12-10-26(11-13-27)22-21-19-6-4-5-7-20(19)30-23(21)25-17(3)24-22/h8-9,14H,4-7,10-13H2,1-3H3 |
InChI Key |
DLKDBNAWQYKASD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C4C5=C(CCCC5)SC4=NC(=N3)C)C |
Origin of Product |
United States |
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